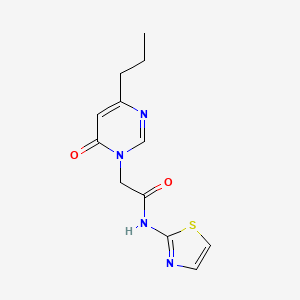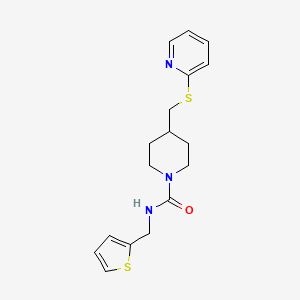
2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide, also known as PTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTM belongs to the class of pyrimidine derivatives and has been shown to exhibit promising biological activities.
Wissenschaftliche Forschungsanwendungen
2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
In addition to its anticancer activity, this compound has also been studied for its potential as an antiviral and antibacterial agent. It has been shown to exhibit antiviral activity against herpes simplex virus type 1 (HSV-1) and antibacterial activity against Staphylococcus aureus.
Wirkmechanismus
The exact mechanism of action of 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide is not fully understood. However, it has been suggested that this compound exerts its biological activity by inhibiting the activity of certain enzymes, such as topoisomerase II and histone deacetylase (HDAC). Inhibition of these enzymes can lead to the induction of apoptosis and cell cycle arrest, which may explain the anticancer activity of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, which may explain its anticancer activity. This compound has also been shown to inhibit the activity of certain enzymes, such as HDAC, which can lead to changes in gene expression and cellular function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide is its broad-spectrum anticancer activity. It has been shown to exhibit activity against various cancer cell lines, which makes it a promising candidate for further development as an anticancer agent. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions that can be explored in the field of 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide research. One potential direction is to investigate the use of this compound as a combination therapy with other anticancer agents. Another direction is to explore the use of this compound as an antiviral and antibacterial agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacokinetic properties for in vivo use.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits anticancer, antiviral, and antibacterial activity, and has been shown to induce apoptosis and cell cycle arrest in cancer cells. While this compound has several advantages, such as its broad-spectrum anticancer activity, there are also limitations that need to be addressed, such as its low solubility in water. Further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacokinetic properties for in vivo use.
Synthesemethoden
The synthesis of 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide involves the reaction of 4-propyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with 2-aminothiazole in the presence of acetic anhydride. The reaction takes place under reflux conditions in the presence of a catalyst, such as triethylamine, to yield this compound as a white crystalline solid with a melting point of 234-236°C.
Eigenschaften
IUPAC Name |
2-(6-oxo-4-propylpyrimidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-2-3-9-6-11(18)16(8-14-9)7-10(17)15-12-13-4-5-19-12/h4-6,8H,2-3,7H2,1H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDPOYIYWPJXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C=N1)CC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-benzyl-8-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2447054.png)
![2-{[2-(2,6-Dimethylmorpholino)-1,3-thiazol-5-yl]methylene}malononitrile](/img/structure/B2447055.png)


![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2447060.png)
![4-benzyl-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2447061.png)
![2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-ethanol](/img/structure/B2447062.png)
![1-[8-(Trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]prop-2-en-1-one](/img/structure/B2447067.png)
![ethyl 3-carbamoyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2447069.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)furan-3-carboxamide](/img/structure/B2447071.png)
![N-(6-butylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2447072.png)
![N-[1-[4-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2447073.png)
![3-(3-methoxyphenyl)-7-((3-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2447074.png)